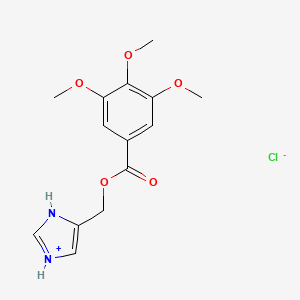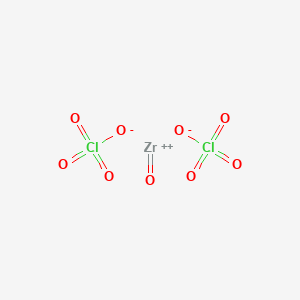
Zirconyl perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zirconyl perchlorate, also known as zirconium oxyperchlorate, is an inorganic compound with the chemical formula ZrO(ClO₄)₂. It is a white, deliquescent crystalline substance that is highly soluble in water. This compound is notable for its strong oxidizing properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconyl perchlorate can be synthesized by reacting zirconium hydroxide with perchloric acid. The reaction typically involves dissolving zirconium hydroxide in an excess of perchloric acid, followed by evaporation of the solution to obtain this compound crystals. The reaction can be represented as follows:
Zr(OH)4+2HClO4+5H2O→ZrO(ClO4)2⋅8H2O
Properties
Molecular Formula |
Cl2O9Zr |
|---|---|
Molecular Weight |
306.12 g/mol |
IUPAC Name |
oxozirconium(2+);diperchlorate |
InChI |
InChI=1S/2ClHO4.O.Zr/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;/q;;;+2/p-2 |
InChI Key |
KUTDKNIYRVVOFM-UHFFFAOYSA-L |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.O=[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


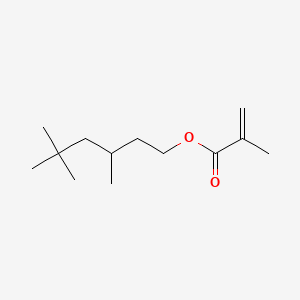

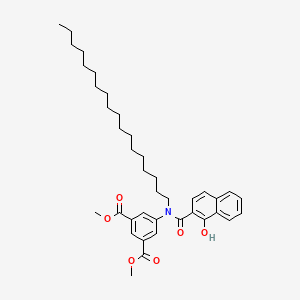
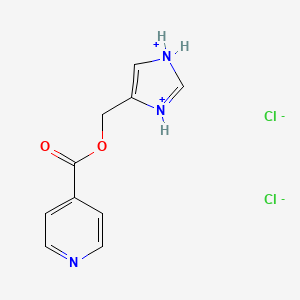
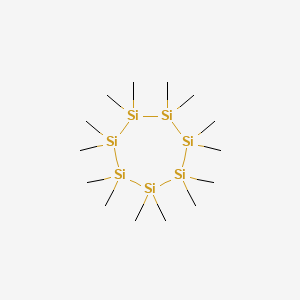
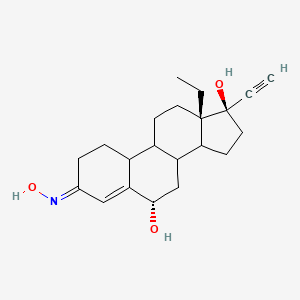
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
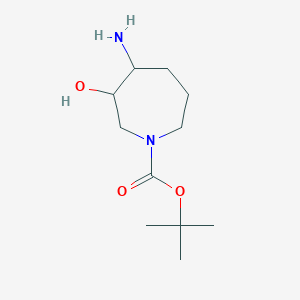

![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
